methyl 4-{(E)-[(4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazono]methyl}benzoate
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Overview
Description
METHYL 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE is a complex organic compound that features a triazine ring substituted with piperidine groups and a hydrazone linkage to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE typically involves the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and piperidine under basic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.
Esterification: The final step involves the esterification of the hydrazone intermediate with methyl 4-formylbenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, especially at the positions occupied by piperidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoate ester.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted triazine derivatives with different functional groups replacing the piperidine moieties.
Scientific Research Applications
METHYL 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE involves its interaction with specific molecular targets. The triazine ring and hydrazone linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. The piperidine groups may enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE
- METHYL 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE
Uniqueness
METHYL 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE is unique due to the presence of piperidine groups, which may confer distinct chemical and biological properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C22H29N7O2 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C22H29N7O2/c1-31-19(30)18-10-8-17(9-11-18)16-23-27-20-24-21(28-12-4-2-5-13-28)26-22(25-20)29-14-6-3-7-15-29/h8-11,16H,2-7,12-15H2,1H3,(H,24,25,26,27)/b23-16+ |
InChI Key |
SZZCGVVVKOLNHG-XQNSMLJCSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Origin of Product |
United States |
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